

Structure-activity relationship of OLDA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OLDA

Cat. No.: B8084496

[Get Quote](#)

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Oleoyldopamine (**OLDA**)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Oleoyldopamine (**OLDA**) is an endogenous lipid neuromodulator, synthesized from the condensation of oleic acid and dopamine, that has garnered significant interest due to its multifaceted pharmacological profile.^[1] As a member of the endovanilloid and endocannabinoid-like families, **OLDA** interacts with multiple receptor systems, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.^{[1][2]} Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent and a research tool for exploring the central nervous system (CNS).^{[3][4]} This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **OLDA**, detailing its interactions with key biological targets, summarizing quantitative efficacy data, and outlining the experimental protocols used for its characterization.

Chemical Structure and Pharmacological Profile

OLDA's structure features a dopamine head group linked via an amide bond to an 18-carbon monounsaturated fatty acid tail (oleic acid).^{[5][6]} This "hybrid" structure incorporates components from both dopamine and endocannabinoid-like signaling pathways, contributing to its complex biological activity.^[5] **OLDA**'s primary targets include TRPV1 channels, G-protein coupled receptor 119 (GPR119), and, to a lesser extent, cannabinoid and dopamine receptors.
^[1]

Interaction with TRPV1 Receptors

OLDA is a potent and selective endogenous agonist of the TRPV1 receptor, a non-selective cation channel critical for nociception, thermosensation, and neuroinflammation.[1][7] Its potency is comparable to that of capsaicin.[5] The activation of TRPV1 by **OLDA** leads to an influx of calcium ions, which triggers a cascade of downstream signaling events, including the activation of Protein Kinase C (PKC) and the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][7][8] This interaction is fundamental to **OLDA**'s role in modulating pain and inflammation.[1]

Interaction with Other Receptors

- GPR119: **OLDA** functions as an agonist for GPR119, a Gαs-coupled receptor, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1]
- Dopamine Receptors: Due to its dopamine moiety, **OLDA** interacts with the dopaminergic system. Its administration has been shown to increase locomotor activity in rats, an effect that is blocked by the D2 receptor antagonist haloperidol, suggesting mediation through dopamine systems.[3]
- Cannabinoid Receptors: **OLDA** is considered an endocannabinoid-like compound but exhibits only a weak affinity for the CB1 receptor, making it a more selective tool for studying TRPV1 compared to other endocannabinoids like anandamide.[2][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-acyldopamines is critically dependent on the specific chemical features of both the acyl chain and the dopamine head group.

The Importance of the Fatty Acid Tail

The length and degree of saturation of the N-acyl tail are primary determinants of potency and efficacy, particularly at the TRPV1 receptor.

- Unsaturation is Key for TRPV1 Agonism: Analysis of various synthetic and endogenous N-acyldopamines has shown that a long, unsaturated fatty acid chain is required for optimal functional interaction with TRPV1.[2]

- Saturated vs. Unsaturated Chains: N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), which possess saturated fatty acid tails, fail to induce calcium influx in TRPV1-expressing cells and do not produce pain-related behaviors.[2] In contrast, **OLDA**, with its monounsaturated oleoyl chain, is a potent agonist.[2]
- Potency in Other Assays: In studies examining the inhibition of myofibroblast transdifferentiation in retinal pigment epithelial (RPE) cells, the rank order of potency was found to be $\text{PALDA} = \text{OLDA} > \text{N-arachidonoyl dopamine (NADA)}$, indicating that for certain biological effects, monounsaturation or saturation can be more effective than polyunsaturation.[6]

The Role of the Dopamine Head Group

The dopamine head group is crucial for the activity of these compounds. Studies on the inhibition of RPE cell myofibroblast transdifferentiation demonstrated that substituting the dopamine head with other polar groups resulted in a complete loss of inhibitory ability.[6] This highlights the essential contribution of the catechol and ethylamine moieties of dopamine to the molecule's interaction with its biological targets.

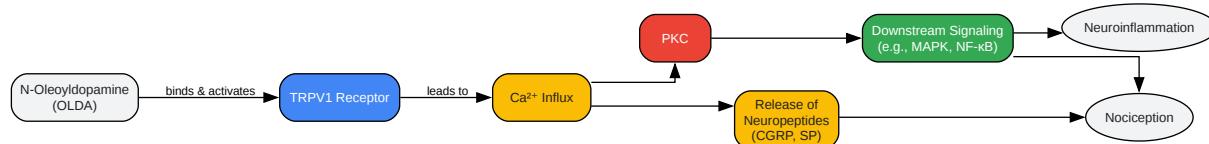
Quantitative Data Summary

The following tables summarize the quantitative data for **OLDA**'s activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of N-Oleoyldopamine (**OLDA**)

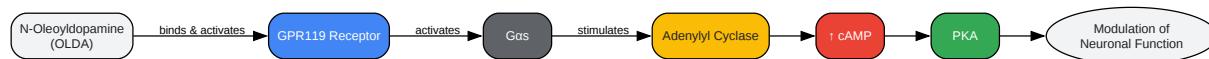
Parameter	Value	Species / Cell Type	Experimental Method	Reference
TRPV1 Receptor				
EC ₅₀ (Calcium Influx)	36 nM	Human TRPV1-transfected HEK293 cells	Calcium Imaging	[2][7]
K _i (Binding Affinity)	36 nM	Human recombinant TRPV1	Radioligand Binding Assay	[5]
EC ₅₀ (Whole-cell current)	0.29 ± 0.08 μM	Mouse TRPV1-transfected HEK293 cells	Patch-Clamp Electrophysiology	[7]
Cannabinoid Receptor				

| Affinity (CB1) | Weak | Rat CB1 Receptors | N/A | [2] |

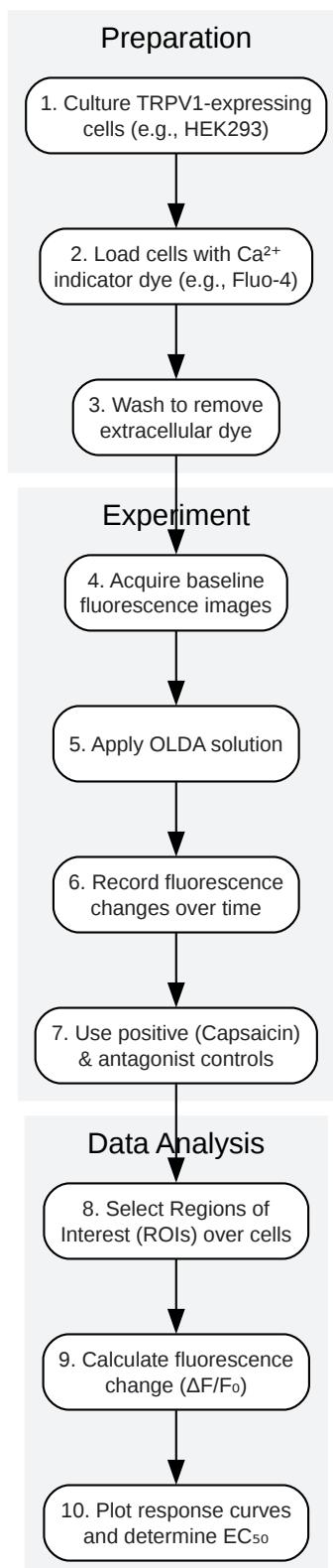

Table 2: In Vivo Effects of N-Oleoyldopamine (OLDA)

Effect	Dose / Concentration	Species	Model / Assay	Reference
Hyperalgesia (Paw Withdrawal)	EC ₅₀ = 0.72 μg	Mouse	Radiant Heat Source	[2]
Increased Locomotor Activity	10 mg/kg (i.p.)	Rat	Locomotor Activity Test	[3]
Anti-inflammatory (IL-10 release)	10 mg/kg (i.v.)	Mouse	LPS-induced Endotoxemia	[1][9]

| Cardioprotection | N/A | N/A | Ischemia-Reperfusion Injury | [4][8] |


Key Signaling Pathways & Workflows

The activation of receptors by **OLDA** initiates distinct downstream signaling cascades.


[Click to download full resolution via product page](#)

Caption: **OLDA** activates TRPV1, leading to calcium influx and downstream signaling.[1][7]

[Click to download full resolution via product page](#)

Caption: **OLDA**-mediated GPR119 activation leads to increased cAMP and PKA activity.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for assessing TRPV1 activation using calcium imaging.[7]

Detailed Experimental Protocols

Protocol: TRPV1 Activation via Calcium Imaging

This protocol is used to measure the activation of TRPV1 channels by quantifying intracellular calcium changes.[\[7\]](#)

1. Cell Preparation: a. Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene on glass coverslips. b. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., 2 μ M Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) for 30-45 minutes at 37°C. c. Wash the cells three times with HBSS to remove any extracellular dye and allow for de-esterification for at least 15 minutes.
2. Data Acquisition: a. Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope. b. Acquire baseline fluorescence images for 1-2 minutes before compound application using an appropriate filter set (e.g., 488 nm excitation, >510 nm emission for Fluo-4). c. Prepare the desired final concentration of **OLDA** in HBSS from a stock solution. d. Persevere the cells with the **OLDA** solution while continuously recording fluorescence images. e. Record fluorescence intensity changes for 5-10 minutes post-application.
3. Controls: a. Positive Control: In a separate experiment, apply a known TRPV1 agonist like capsaicin (e.g., 1 μ M) to confirm cell responsiveness. b. Antagonist Control: To confirm specificity, pre-incubate cells with a TRPV1 antagonist (e.g., 10 μ M capsazepine or 10 nM iodo-resiniferatoxin) for 10-15 minutes before applying **OLDA**.[\[2\]](#)
4. Data Analysis: a. Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity over time. b. Calculate the change in fluorescence intensity relative to the baseline ($\Delta F/F_0$), where F is the fluorescence at a given time point and F_0 is the average baseline fluorescence. c. Plot the $\Delta F/F_0$ over time to visualize the calcium transient. d. For dose-response curves, plot the peak $\Delta F/F_0$ against the logarithm of the **OLDA** concentration and fit with a sigmoidal function to determine the EC_{50} value.

Protocol: In Vivo Locomotor Activity Assay

This protocol assesses the effect of **OLDA** on motor behavior in rodents, mediated by the dopaminergic system.[\[3\]](#)

1. Animals and Housing: a. Use male Wistar rats housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. b. Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
2. Drug Administration: a. Prepare **OLDA** in a vehicle solution (e.g., saline containing 1% ethanol and 1% Tween 80). b. Administer **OLDA** via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, and 20 mg/kg). c. For antagonist studies, pre-treat a separate group of animals with the D2 receptor antagonist haloperidol (0.1-0.2 mg/kg, i.p.) 30 minutes prior to **OLDA** administration. d. A control group should receive the vehicle solution only.
3. Behavioral Testing: a. Immediately after **OLDA** or vehicle injection, place each rat individually into an open-field arena (e.g., a 40x40 cm box). b. Record the horizontal locomotor activity using an automated activity monitoring system (e.g., infrared beam breaks or video tracking software). c. Measure the total distance traveled over a 2-hour test period.
4. Data Analysis: a. Calculate the mean distance traveled for each treatment group. b. Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the **OLDA**-treated groups to the vehicle control. c. For antagonist studies, use a two-way ANOVA to assess the interaction between **OLDA** and haloperidol.

Protocol: In Vivo Neuroinflammation and Cytokine Measurement

This protocol evaluates the anti-inflammatory effects of **OLDA** in a mouse model of endotoxemia.[\[1\]](#)[\[9\]](#)

1. Animal Model of Neuroinflammation: a. Use adult mice (e.g., C57BL/6). b. Induce systemic inflammation by administering lipopolysaccharide (LPS) via intravenous (i.v.) or intratracheal (i.t.) injection.
2. **OLDA** Treatment: a. Immediately following the LPS challenge, administer **OLDA** (e.g., 10 mg/kg, i.v.) or a vehicle control.
3. Sample Collection: a. At a predetermined time point (e.g., 2 hours post-treatment), collect blood via cardiac puncture into EDTA-containing tubes. b. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

4. ELISA for IL-10: a. Coat a 96-well plate with a capture antibody specific for mouse IL-10 and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add plasma samples and a serial dilution of a known IL-10 standard to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody specific for mouse IL-10. e. After incubation and washing, add an avidin-horseradish peroxidase (HRP) conjugate. f. Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution. g. Read the absorbance at 450 nm using a microplate reader. h. Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.

Conclusion

The structure-activity relationship of N-oleoyldopamine is well-defined, with its biological functions being intricately linked to its unique molecular architecture. The unsaturated oleoyl tail is a critical determinant for potent TRPV1 agonism, while the dopamine head group is essential for its overall activity profile, including its effects on the dopaminergic system and its ability to modulate cell differentiation.^{[2][6]} The high potency and selectivity of **OLDA** for the TRPV1 receptor, combined with its diverse physiological effects, establish it as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics targeting pain, inflammation, and other CNS disorders. The detailed methodologies provided herein serve as a resource for researchers to further investigate the complex pharmacology of **OLDA** and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-activity relationship of OLDA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8084496#structure-activity-relationship-of-olda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com